molecular formula C11H23NO B3056808 Oxiranemethanamine, N,N-dibutyl- CAS No. 7439-58-9

Oxiranemethanamine, N,N-dibutyl-

Cat. No. B3056808
CAS RN: 7439-58-9
M. Wt: 185.31 g/mol
InChI Key: YGKXCLZSNFVFQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05922703

Procedure details

A stirred solution of epichlorohydrin (20.0 g, 0.22 mole) is treated dropwise with di-n-butylamine (29.73 g, 0.23 mole) over a 1 hour period followed by continued stirring at room temperature overnight. The reaction mixture is washed with 20% K2CO3 (50 ml). The organic layer is then stirred with 40% NaOH for 1 hour and then extracted with 3×100 ml portions of ether. The etheral extracts are pooled and washed with H2O (100 ml). The organic layer is dried over anhydrous Na2SO4 and filtered. The filtrate is concentrated under reduced pressure to leave the crude product (I) weighing 39.42 g. The crude product is distilled at 52°/0.15 mmHg to give 8.24 g (20.2%) pure product to be used as an intermediate in Part B.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
29.73 g
Type
reactant
Reaction Step One
Yield
20.2%

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]1[O:5][CH2:4]1)Cl.[CH2:6]([NH:10][CH2:11][CH2:12][CH2:13][CH3:14])[CH2:7][CH2:8][CH3:9]>>[CH2:6]([N:10]([CH2:11][CH2:12][CH2:13][CH3:14])[CH2:1][CH:3]1[O:5][CH2:4]1)[CH2:7][CH2:8][CH3:9]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(Cl)C1CO1
Name
Quantity
29.73 g
Type
reactant
Smiles
C(CCC)NCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by continued stirring at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The reaction mixture is washed with 20% K2CO3 (50 ml)
STIRRING
Type
STIRRING
Details
The organic layer is then stirred with 40% NaOH for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with 3×100 ml portions of ether
WASH
Type
WASH
Details
washed with H2O (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to leave the crude product (I)
DISTILLATION
Type
DISTILLATION
Details
The crude product is distilled at 52°/0.15 mmHg

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(CCC)N(CC1CO1)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 8.24 g
YIELD: PERCENTYIELD 20.2%
YIELD: CALCULATEDPERCENTYIELD 20.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.